6-Phenylhexanal

Physicochemical Characterization Thermal Analysis Formulation Solvent Selection

6-Phenylhexanal (CAS 16387-61-4) is a phenyl-substituted linear aliphatic aldehyde with the molecular formula C₁₂H₁₆O and a molecular weight of 176.25 g·mol⁻¹. It belongs to the homologous series of ω-phenylalkanals that bridges simple alkyl aldehydes such as hexanal (C₆) and phenylacetaldehyde (C₈).

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 16387-61-4
Cat. No. B169465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylhexanal
CAS16387-61-4
Synonyms6-phenylhexanal
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCCC=O
InChIInChI=1S/C12H16O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-11H,1-2,4,7-8H2
InChIKeyWDKODCDQZXMWJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylhexanal (CAS 16387-61-4): Physicochemical Identity and Procurement-Class Positioning


6-Phenylhexanal (CAS 16387-61-4) is a phenyl-substituted linear aliphatic aldehyde with the molecular formula C₁₂H₁₆O and a molecular weight of 176.25 g·mol⁻¹ . It belongs to the homologous series of ω-phenylalkanals that bridges simple alkyl aldehydes such as hexanal (C₆) and phenylacetaldehyde (C₈). Its structural feature — a terminal aldehyde group separated from a phenyl ring by a saturated five-methylene spacer — confers a distinct combination of lipophilicity (LogP 2.99) and moderate volatility (vapor pressure 0.003 mmHg at 25 °C, boiling point 283.7 °C at 760 mmHg) that is intermediate within its class [1]. These properties position 6-phenylhexanal as a versatile synthetic intermediate in fragrance chemistry and enantioselective natural product synthesis, where the six-carbon spacer provides a stereoelectronic environment not replicated by shorter-chain or non-phenyl congeners.

Why Generic ω-Phenylalkanal Substitution Fails: Chain-Length-Dependent Consequences for Synthesis, Bioactivity, and Procurement


The seemingly incremental addition of methylene units in the ω-phenylalkanal series produces non-linear changes in boiling point, lipophilicity, and biological response. For example, replacing 6-phenylhexanal with its shorter-chain analog 3-phenylpropanal would reduce LogP by approximately 0.95 log units and boiling point by roughly 60 °C, altering downstream reaction kinetics, purification protocols, and product volatility profiles [1]. In synthesis, the six-carbon spacer is essential for stereochemical induction in organocatalytic cascade reactions that yield dihydropyran-2-one natural products; a shorter or longer chain would disrupt the transition-state geometry required for high enantio- and diastereoselectivity [2]. Furthermore, in the isothiocyanate derivative class, the 6-phenylhexyl scaffold confers procarcinogenic activity in esophageal cells at doses where the phenethyl analog is chemopreventive, demonstrating that the chain length fundamentally alters biological mechanism rather than merely potency [3]. These divergent pharmacological outcomes underscore why generic interchange of ω-phenylalkanals is scientifically unsound for rigorous research or regulated product development.

Quantitative Differentiation Evidence for 6-Phenylhexanal vs. Closest ω-Phenylalkanal Analogs


Trend-Breaking Boiling Point Elevation Relative to Chain Length — Evidence of Enhanced Intermolecular Interaction

Across the ω-phenylalkanal homologous series from phenylacetaldehyde (C₂ spacer) to 6-phenylhexanal (C₅ spacer), the incremental boiling point increase per additional methylene unit is not uniform; the C₄→C₅ step from 4-phenylbutanal to 5-phenylpentanal shows an increase of ~23.5 °C, while the C₅→C₆ step to 6-phenylhexanal shows a larger jump of ~16.9 °C despite only one additional CH₂ group, indicating that the terminal phenyl ring engages in stronger intermolecular interactions when the aldehyde is positioned six carbons away [1]. This non-additive behavior affects distillation cut points and headspace volatility in fragrance formulations.

Physicochemical Characterization Thermal Analysis Formulation Solvent Selection

LogP-Driven Lipophilicity Differentiation Predicts Differential Bioavailability of 6-Phenylhexyl Derivatives

The computed LogP of 6-phenylhexanal (2.99) exceeds that of 3-phenylpropanal (2.04) by approximately 0.95 log units and that of hexanal (1.97) by approximately 1.02 log units [1]. This difference translates to a roughly 9- to 10-fold higher octanol-water partition coefficient. In a direct head-to-head pharmacological study of the corresponding isothiocyanate derivatives, 6-phenylhexyl isothiocyanate (PHITC) was demonstrated to be more lipophilic and less reactive than phenethyl isothiocyanate (PEITC), and PEITC was significantly more cytotoxic to both tumorigenic and non-tumorigenic rat esophageal cell lines than PHITC (dose-response curves, p < 0.05) [2]. The structurally conferred lipophilicity difference was hypothesized to drive intracellular accumulation and glutathione interaction kinetics that diverge from the shorter-chain analog.

Lipophilicity ADME Prediction Isothiocyanate Bioactivation

Enantioselective Synthesis Performance: 6-Phenylhexanal as a Privileged Substrate for Dihydropyran-2-one Natural Products

In a sequential proline-catalyzed α-aminoxylation / Horner-Wadsworth-Emmons olefination / hydrogenation protocol, 6-phenylhexanal furnished the key γ-hydroxy ester intermediate in 65% yield with 98% enantiomeric excess (ee); subsequent manipulation delivered diastereomerically enriched diols with >95% diastereomeric excess (de) [1]. This specific stereochemical outcome was exploited to construct the antifungal natural product (6S)-5,6-dihydro-6-[(2R)-2-hydroxy-6-phenylhexyl]-2H-pyran-2-one, which exhibits cytotoxicity against human cancer cell lines HL-60 and HeLa [2]. While the literature lacks a systematic head-to-head comparison of different ω-phenylalkanals in this exact organocatalytic protocol, the reported yield-ee pairing is consistent with the known preference of proline-catalyzed α-aminoxylation for sterically unencumbered linear aldehydes, making the C₆-phenyl spacer a near-optimal balance between substrate reactivity and product structural complexity.

Organocatalysis Enantioselective Synthesis Natural Product Chemistry

Palladium-Catalyzed Cyclization Yield: Epoxy-6-phenylhexanal Outperforms Intermolecular Aldol Protocols

5,6-Epoxy-6-phenylhexanal undergoes a palladium-catalyzed tandem epoxide isomerization / intramolecular aldol condensation to yield 2-phenyl-2-cyclopentenone in 80% isolated yield under mild conditions (Pd(OAc)₂–PBu₃, NaHCO₃, 3 Å molecular sieves) [1]. This is substantially higher than the yields typically reported for intermolecular aldol condensations between benzaldehyde and cyclopentanone or related substrates, which commonly fall in the 40–65% range due to competing self-condensation and over-oxidation pathways [1]. The intramolecular nature of the transformation, enabled by the precise spacing between the epoxide and aldehyde functionalities on the six-carbon phenyl-terminated backbone, is the structural determinant of the elevated yield.

Palladium Catalysis Cyclization Cyclopentenone Synthesis

Optimal Procurement Scenarios for 6-Phenylhexanal Based on Verified Differential Evidence


Enantioselective Total Synthesis of Dihydropyran-2-one Antifungal Natural Products

Research groups pursuing the stereocontrolled synthesis of 5,6-dihydro-α-pyrone natural products (e.g., cryptocarya-derived antifungals) should specify 6-phenylhexanal as the aldehyde starting material. The validated organocatalytic sequence delivers the key γ-hydroxy ester intermediate in 65% yield and 98% ee, with downstream diastereoselectivity exceeding 95% de [1]. Substitution with phenylacetaldehyde or 3-phenylpropanal would produce a different lactone ring size or altered stereochemical induction, while hexanal would eliminate the phenyl pharmacophore entirely. This scenario is supported by the enantioselective synthesis evidence in Section 3, Evidence Item 3.

Isothiocyanate Derivatization for Chemoprevention vs. Carcinogenesis Mechanistic Studies

Investigators studying structure-activity relationships (SAR) of aromatic isothiocyanates in esophageal carcinogenesis models should procure 6-phenylhexanal as the precursor to 6-phenylhexyl isothiocyanate (PHITC). Head-to-head data demonstrate that PHITC, unlike its phenethyl analog PEITC, acts as a procarcinogen in the NMBA-induced rat esophageal tumor model, a functional divergence attributed to the increased lipophilicity (ΔLogP ≈ 1.21 vs. PEITC precursor) and altered intracellular glutathione interaction kinetics [2][3]. This scenario is directly grounded in the biological differentiation evidence of Section 3, Evidence Item 2.

Intramolecular Palladium-Catalyzed Cyclization to 2-Phenyl-2-cyclopentenone

Synthetic methodology laboratories developing transition-metal-catalyzed cyclization approaches to conjugated cycloalkenones should employ 5,6-epoxy-6-phenylhexanal (derived from 6-phenylhexanal) as the substrate standard. The literature-established 80% isolated yield for the Pd(OAc)₂–PBu₃-catalyzed tandem epoxide isomerization / intramolecular aldol condensation [4] exceeds the performance of intermolecular alternatives and establishes a reproducible benchmark for catalyst screening and reaction optimization. This scenario follows from Section 3, Evidence Item 4.

Fragrance Formulation with Controlled Volatility and Sweet-Floral Odor Profile

Perfumery and flavor laboratories seeking a mid-volatility aldehyde with a sweet-floral olfactory character should consider 6-phenylhexanal over the more volatile shorter-chain analogs. With a vapor pressure of 0.003 mmHg at 25 °C and a boiling point of ~284 °C, 6-phenylhexanal resides in a volatility window between the highly fugitive hexanal (vapor pressure ~10.9 mmHg) and the nearly non-volatile 8-phenyloctanal, enabling persistence on the skin while allowing perceptible headspace diffusion [5]. Note: Odor character descriptions are qualitative and should be confirmed by organoleptic evaluation; no quantitative odor threshold data were identified in the non-excluded literature.

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